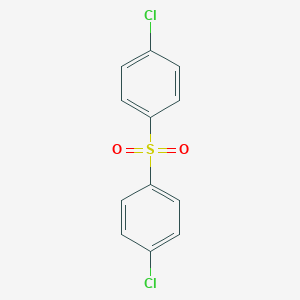

4,4'-Dichlorodiphenyl sulfone

Katalognummer B033224

:

80-07-9

Molekulargewicht: 287.2 g/mol

InChI-Schlüssel: GPAPPPVRLPGFEQ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05082973

Procedure details

A vertical glass tube having a length of 90 cm and a diameter of 4 cm was packed with glass balls and heated at 70° C. 225 g (2.0 moles) of chlorobenzene, 126 g (1.0 mole) of dimethyl sulfate and 160 g (2.0 moles) of sulfur trioxide were simultaneously fed, dropwise, to the top of the tube at approximately the same rates over 30 minutes. Contrary to the procedure adopted in Example 1, the effluent reaction mixture was not immediately precipitated in dilute sulfuric acid but was continuously recycled to the packed column at a pump rate of 2 l/h. Once all of the starting components had been fed to the reactor, recycling was continued at the same rate for a further half-hour, after which the effluent reaction mixture was precipitated in 1 liter of 5% sulfuric acid. Purification was carried out as described in Example 1 to give 261 g (91%) of bis(4-chlorophenyl) sulfone of 97% purity.

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:8]([O:13]C)(OC)(=O)=[O:9].S(=O)(=O)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:13])=[O:9])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

225 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

126 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A vertical glass tube having

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the effluent reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was not immediately precipitated in dilute sulfuric acid

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at the same rate for a further half-hour

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after which the effluent reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was precipitated in 1 liter of 5% sulfuric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 261 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |